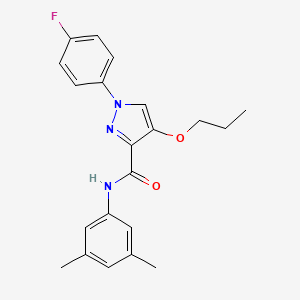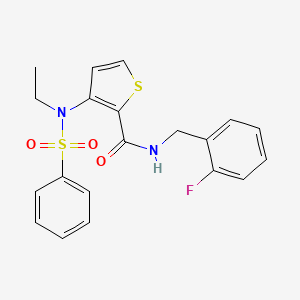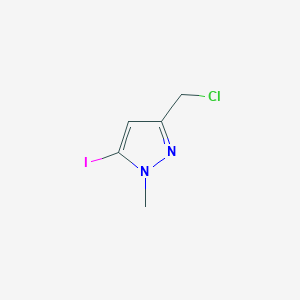
2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione, commonly known as BMN-673, is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP is an essential enzyme involved in DNA repair and maintenance of genomic stability. Inhibition of PARP leads to the accumulation of DNA damage and cell death in cancer cells. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer agent.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the prominent applications of compounds related to 2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione is their antimicrobial activity. These compounds have been synthesized and evaluated for their ability to combat pathogenic bacteria and fungi. The antimicrobial activity is measured using methods like the turbidimetric method and compared against standard drugs like norfloxacin and fluconazole. The results have shown that certain derivatives exhibit promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains .
Anticancer Activity
Another significant application is in the field of anticancer research. Derivatives of this compound have been tested against various cancer cell lines, including the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7). The Sulforhodamine B (SRB) assay is commonly used to evaluate the anticancer activity. Some derivatives have shown to be active and comparable to standard drugs like 5-fluorouracil, indicating their potential as chemotherapeutic agents .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between a drug and its target. Compounds derived from 2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione have been subjected to molecular docking to predict their binding affinity and mode of action within the binding pocket of selected proteins. These studies help in identifying promising compounds with good docking scores, which can be further explored for drug development .
ADME Profile Analysis
The ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug is essential for its success as a therapeutic agent. The derivatives of this compound have been analyzed for their ADME properties to ensure they have the potential for good bioavailability and pharmacokinetics. This analysis is part of the drug discovery process to select compounds with favorable properties for further development .
Pharmacological Activities
Research has also focused on the broader pharmacological activities of indole derivatives, which share a structural similarity with 2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. Such a wide range of activities makes these compounds interesting for the development of new therapeutic agents .
Drug Resistance Combat
The derivatives are also studied for their potential to overcome drug resistance in microbial and cancerous cells. The emergence of multidrug-resistant pathogens has necessitated the search for new molecules with novel modes of action. These compounds could provide alternative therapies to address the growing problem of resistance .
Rational Drug Designing
The information gathered from molecular docking and ADME profile analysis contributes to rational drug designing. Compounds with promising activity and favorable pharmacokinetic properties can be used as lead compounds for designing new drugs with specific targets, thereby improving the effectiveness and selectivity of chemotherapeutic agents .
Biological Significance
Lastly, the biological significance of these compounds is highlighted by their presence in various natural compounds and their role in vital biological processes. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants. The diverse biological and clinical applications of indole derivatives underscore their importance in scientific research and medicine .
Eigenschaften
IUPAC Name |
2-(4-bromoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c21-13-5-7-14(8-6-13)22-17-18(23-9-11-26-12-10-23)20(25)16-4-2-1-3-15(16)19(17)24/h1-8,22H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPMNCMLQJSHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

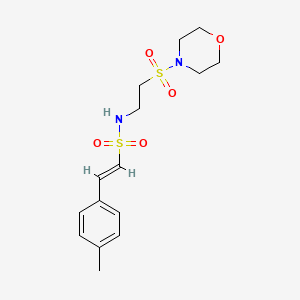



![5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2872989.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2872992.png)
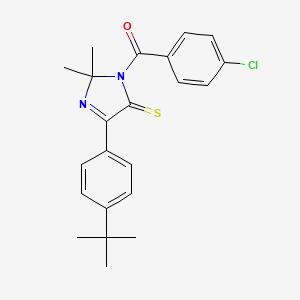
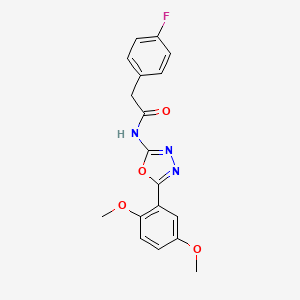
![methyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2872998.png)
![1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one](/img/structure/B2873000.png)
